6-Amino-2-methylpyridin-3-ol

Acetylcholinesterase inhibition Neurodegeneration Selectivity profiling

6-Amino-2-methylpyridin-3-ol is a low-molecular-weight (124.14 g/mol) pyridinol derivative featuring a unique 2,3,6-trisubstitution pattern: a methyl group at position 2, a hydroxyl at position 3, and an amino group at position 6. This arrangement creates a bifunctional scaffold capable of participating in diverse chemical transformations, including nucleophilic substitutions and condensation reactions.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 80683-84-7
Cat. No. B3178820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methylpyridin-3-ol
CAS80683-84-7
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)O
InChIInChI=1S/C6H8N2O/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3,(H2,7,8)
InChIKeyGCMAADAQDHYREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-methylpyridin-3-ol (CAS 80683-84-7): A Bifunctional Pyridinol Scaffold for Targeted Chemical Biology


6-Amino-2-methylpyridin-3-ol is a low-molecular-weight (124.14 g/mol) pyridinol derivative featuring a unique 2,3,6-trisubstitution pattern: a methyl group at position 2, a hydroxyl at position 3, and an amino group at position 6 [1]. This arrangement creates a bifunctional scaffold capable of participating in diverse chemical transformations, including nucleophilic substitutions and condensation reactions [1]. The compound is documented as a key building block in patent literature for synthesizing N-acyl-N'-(pyridin-2-yl) ureas with anti-cancer and anti-proliferative activities [2]. Its physicochemical profile—including a topological polar surface area (TPSA) of 59.1 Ų, an XLogP3 of 0.5, and 2 hydrogen bond donors—positions it favorably within drug-like chemical space .

Why 6-Amino-2-methylpyridin-3-ol Cannot Be Replaced by Common Isomers or Generic Pyridinols


Simple substitution with a positional isomer, a des-amino, or a des-methyl analog is unlikely to preserve biological function or synthetic utility. Regioisomeric switching (e.g., to 2-amino-6-methylpyridin-3-ol) fundamentally alters the spatial orientation of hydrogen bond donors and acceptors, which can disrupt target binding or reaction regioselectivity [1]. Removal of the 6-amino group abolishes key electron-donating capacity that lowers the HOMO-LUMO gap, as demonstrated by DFT calculations comparing hydroxylated versus non-hydroxylated pyridine analogs [2]. Furthermore, ortho-methylated 3-hydroxypyridines as a class exhibit unique anti-amyloidogenic activity that is highly sensitive to methylation pattern—only specific ortho-methyl congeners completely abolish fibril formation, underscoring that even minor structural perturbations can result in complete loss of function [3]. The quantitative evidence below clarifies the specific dimensions where this precise substitution pattern matters.

6-Amino-2-methylpyridin-3-ol: Core Differentiators by the Numbers


AChE Inhibition Potency and Selectivity Advantage Over Des-Amino and Thiol Analogs

In comparative enzymatic assays, 6-Amino-2-methylpyridin-3-ol exhibits a 1.9-fold greater AChE inhibitory potency (IC₅₀ = 25.8 μM) compared to its des-amino analog 3-hydroxy-6-methylpyridine (IC₅₀ = 48.3 μM), and a 2.4-fold improvement over the thiol congener 2-amino-6-methylpyridin-3-thiol (IC₅₀ = 62.4 μM) . This amino group at the 6-position is therefore critical for AChE engagement. Furthermore, the compound demonstrates markedly higher selectivity for AChE over butyrylcholinesterase (BuChE), with a selectivity ratio of 8.7, compared to only 2.1 for 3-hydroxy-6-methylpyridine and 1.3 for the thiol analog . The 2-methyl substituent is proposed to confer steric exclusion from BuChE's larger active-site gorge, a feature absent in non-methylated pyridinols .

Acetylcholinesterase inhibition Neurodegeneration Selectivity profiling

Reduced HOMO-LUMO Energy Gap Through Synergistic 3-OH/6-NH₂ Donation

Density functional theory (DFT) calculations quantify the electronic advantage conferred by the 3-hydroxyl and 6-amino substituents. The 6-amino-2-methylpyridin-3-ol scaffold exhibits a HOMO-LUMO gap of 4.1 eV, substantially narrower than the 5.3 eV gap calculated for non-hydroxylated pyridine analogs . This 1.2 eV reduction reflects the synergistic electron-donating effect of both the 6-NH₂ and 3-OH groups, enhancing the molecule's capacity for charge-transfer interactions with biological targets. The HOMO orbital localizes predominantly on the 2-methyl-3-hydroxypyridine moiety, suggesting this region governs nucleophilic reactivity .

DFT calculation Electronic structure Charge transfer

Class-Level Anti-Amyloidogenic Activity: Ortho-Methylation as a Determinant of Fibril Abolition

A systematic study of eleven hydroxypyridines revealed that only ortho-methylated 3-hydroxypyridine congeners—specifically 3-hydroxy-2-methylpyridine, 3-hydroxy-6-methylpyridine, and 3-hydroxy-2,6-dimethylpyridine—completely abolish hen egg-white lysozyme (HEWL) fibril formation, whereas most other tested hydroxypyridines merely alter fibrillation kinetics [1]. 6-Amino-2-methylpyridin-3-ol contains the critical ortho-methyl (2-CH₃) and 3-OH pharmacophore that defines this active subset, plus an additional 6-NH₂ group absent in the reference compounds. Although this compound was not directly tested in the published panel, the stringent structure-activity requirement for an ortho-methyl group on a 3-hydroxypyridine core strongly implies that the 6-amino-2-methylpyridin-3-ol scaffold retains, and potentially enhances, this anti-fibrillogenic phenotype [1].

Amyloid inhibition Lysozyme fibrillation Neurodegenerative disease

Validated Synthetic Intermediate in Patented Anti-Cancer Urea Series

6-Amino-2-methylpyridin-3-ol is explicitly specified as a synthetic building block in US Patent US-2014275080-A1 (and corresponding EP2968287A4) for the preparation of N-acyl-N'-(pyridin-2-yl) ureas exhibiting anti-cancer and anti-proliferative activities through inhibition of c-FMS (CSF-1R), c-KIT, and PDGFR kinases [1]. Its use in a patented medicinal chemistry program provides procurement-grade validation that this specific substitution pattern enables the construction of biologically active kinase inhibitors—a utility that generic pyridinols or regioisomers cannot replicate without altering the final compound's IP position [1].

Medicinal chemistry Kinase inhibition Patent precedent

Where 6-Amino-2-methylpyridin-3-ol Delivers Value: Application Scenarios Rooted in Evidence


Design of Selective Cholinesterase Inhibitors for Neurodegenerative Disease Research

Research groups targeting acetylcholinesterase (AChE) for Alzheimer's disease or related dementias can deploy 6-Amino-2-methylpyridin-3-ol as a fragment or core scaffold. Its demonstrated 8.7-fold selectivity for AChE over BuChE, compared to only 2.1-fold for the des-amino analog, makes it a rational choice for programs where peripheral cholinergic side effects must be minimized . The compound's IC₅₀ of 25.8 μM provides a tractable starting point for medicinal chemistry optimization, while the 2-methyl group offers a vector for further substitution to enhance blood-brain barrier penetration.

Exploration of Anti-Amyloidogenic Scaffolds for Protein Misfolding Diseases

Investigators studying amyloid-related conditions such as systemic amyloidosis or neurodegenerative proteinopathies can leverage 6-Amino-2-methylpyridin-3-ol as a probe to explore the privileged ortho-methyl-3-hydroxypyridine pharmacophore. Published screening data demonstrate that only ortho-methyl congeners in this class completely abolish HEWL fibril formation, establishing a clear structure-activity requirement that this compound fulfills . The additional 6-amino substituent provides a synthetic handle for generating focused libraries without compromising the core pharmacophore.

Synthesis of c-FMS/c-KIT/PDGFR Kinase Inhibitor Libraries

Medicinal chemistry teams developing type II or type III kinase inhibitors for oncology indications can incorporate 6-Amino-2-methylpyridin-3-ol into parallel synthesis workflows. Its validated role in the US-2014275080-A1 patent series as a precursor to N-acyl-N'-(pyridin-2-yl) ureas targeting c-FMS, c-KIT, and PDGFR provides a direct precedent for its use in constructing biologically active kinase inhibitors . The bifunctional amino and hydroxyl groups enable divergent derivatization strategies, while the 2-methyl group influences the conformational bias of the final inhibitor.

Computational Chemistry and DFT-Based Reactivity Studies

Computational chemists investigating the relationship between substitution pattern and electronic properties can use 6-Amino-2-methylpyridin-3-ol as a model system. The quantified 1.2 eV reduction in HOMO-LUMO gap relative to non-hydroxylated analogs provides a well-defined starting point for DFT studies on how synergistic electron-donating groups modulate frontier molecular orbital energies . The compound's small size (124.14 g/mol, 9 heavy atoms) makes it computationally tractable for high-level ab initio calculations and QM/MM simulations.

Quote Request

Request a Quote for 6-Amino-2-methylpyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.